(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester
Description
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-5-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C14H20O3/c1-5-16-14(15)9-17-13-8-12(10(2)3)7-6-11(13)4/h6-8,10H,5,9H2,1-4H3 |
InChI Key |
QVQSATXZYLVOAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Chloroacetate Esters
The most widely reported method involves reacting 5-isopropyl-2-methylphenol with ethyl chloroacetate under basic conditions.
Reaction Mechanism :
The phenolic oxygen attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride in an SN₂ mechanism. Potassium carbonate or sodium hydroxide acts as a base to deprotonate the phenol, enhancing nucleophilicity.
Procedure :
-
Substrate Preparation : 5-Isopropyl-2-methylphenol (1.0 equiv) is dissolved in MEK or acetonitrile.
-
Base Addition : Potassium carbonate (2.2 equiv) is added to the solution.
-
Alkylation : Ethyl chloroacetate (1.1 equiv) is introduced dropwise at 25–50°C.
-
Work-Up : The mixture is stirred for 12–24 hours, filtered to remove salts, and concentrated under reduced pressure.
-
Crystallization : The crude product is recrystallized from isopropanol, yielding 70–85% pure ester.
Optimization Insights :
Phase Transfer Catalysis (PTC) Method
Phase transfer catalysis mitigates solubility challenges between phenolic substrates and alkylating agents.
Catalyst System :
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers shuttle the phenolate ion into the organic phase.
Procedure :
-
Biphasic Setup : 5-Isopropyl-2-methylphenol and ethyl chloroacetate are combined in toluene-water (1:1).
-
Catalyst Addition : Tetrabutylammonium bromide (0.1 equiv) is introduced.
-
Reaction : Stirred vigorously at 40–60°C for 6–8 hours.
-
Isolation : The organic layer is separated, washed with brine, and concentrated.
Advantages :
Baeyer-Villiger Oxidation and Subsequent Deprotection
This two-step approach synthesizes the ester via a ketone intermediate.
Step 1: Baeyer-Villiger Oxidation
A ketone precursor (e.g., 4-acetyl-2-methylphenol) undergoes oxidation with sodium perborate in acetic acid to form a lactone intermediate.
Conditions :
-
Oxidizing Agent : Sodium perborate monohydrate (3.0 equiv).
-
Temperature : 45–50°C for 12 hours.
Step 2: Deprotection and Esterification
The lactone is treated with ethanol in toluene, cleaving the lactone ring and forming the ethyl ester.
Work-Up :
-
Neutralization : Reaction mixture is partitioned between toluene and saturated NaHCO₃.
-
Crystallization : Cooling the toluene layer yields 92% pure product.
Comparative Analysis of Synthetic Approaches
| Method | Reaction Time | Temperature | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 12–24 h | 25–50°C | 70–85% | >90% | High |
| Phase Transfer Catalysis | 6–8 h | 40–60°C | 75–80% | >95% | Moderate |
| Baeyer-Villiger Route | 24 h (total) | 45–50°C | 85–92% | >95% | Low |
Key Observations :
-
The Baeyer-Villiger method achieves the highest purity but requires costly oxidants.
-
Nucleophilic substitution is preferred for large-scale production due to simpler setup.
Optimization Strategies and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalyzed by acids or bases, with common catalysts including sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: (5-Isopropyl-2-methyl-phenoxy)-acetic acid and ethanol.
Reduction: (5-Isopropyl-2-methyl-phenoxy)-ethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various chemical entities. Its derivatives are often utilized in the preparation of biologically active compounds, including insect pheromones and pharmaceuticals.
- Insect Pheromones : The compound has been identified as a precursor for synthesizing sex pheromones used in pest control strategies. For instance, it can be transformed into (E)-2-isopropyl-5-methyl-3,5-hexadienoic acid esters, which are effective in attracting specific insect species for monitoring and control purposes .
Pharmaceutical Applications
Research indicates that derivatives of (5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester exhibit potential therapeutic effects.
- Anti-cancer Activity : Compounds derived from this ester have been evaluated for their cytotoxic effects against cancer cell lines, demonstrating the ability to induce apoptosis in gastric cancer cells . The structure-activity relationship (SAR) studies suggest that modifications at the phenoxy moiety can enhance biological activity.
Agricultural Uses
In agriculture, this compound has shown promise as a plant growth regulator. It can influence various physiological processes in plants, promoting growth and improving yield.
- Herbicide Development : Research has explored the use of phenoxyacetic acid derivatives as herbicides due to their ability to mimic natural plant hormones. This application is particularly relevant for controlling broadleaf weeds without harming cereal crops .
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Cytotoxicity against AGS cells | 200 ± 6.5 | |
| Thymol Derivative | Cytotoxicity | 300 ± 6.4 | |
| Herbicide derivative | Plant growth regulation | Not specified |
Case Study 1: Anti-cancer Efficacy
A study evaluated the cytotoxic effect of this compound on AGS gastric cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anti-cancer agent through the induction of oxidative stress and apoptosis pathways.
Case Study 2: Insect Pheromone Synthesis
Research focused on synthesizing insect sex pheromones using this compound as a starting material. The synthesized pheromones demonstrated strong attractant properties for specific pest species, highlighting their utility in integrated pest management strategies.
Mechanism of Action
The mechanism of action of (5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(2-Isopropyl-5-methyl-phenoxy)-propanoate (Propanoic Acid Analogue)
Structure: Propanoic acid ethyl ester with the same phenoxy substituents (isopropyl and methyl groups) . Molecular Formula: C₁₅H₂₂O₃. Key Differences:
- Chain Length: Propanoic acid backbone (3 carbons) vs. acetic acid (2 carbons).
- Applications: Propanoic esters are often used as plasticizers or fragrance components, whereas acetic acid esters are more common in pharmaceutical intermediates.
Ethyl (5-Formyl-2-methoxyphenoxy)acetate
Structure: Acetic acid ethyl ester with a formyl (5-position) and methoxy (2-position) substituents on the phenoxy ring . Molecular Formula: C₁₂H₁₄O₅. Key Differences:
- Substituent Effects :
- Formyl Group : Electron-withdrawing, increasing electrophilicity and hydrolysis susceptibility.
- Methoxy Group : Electron-donating, enhancing ring stability but reducing reactivity compared to methyl/isopropyl groups.
- Polarity : Higher oxygen content increases hydrophilicity.
Ethyl 2-Phenylacetoacetate (β-Keto Ester)
Structure : β-Keto ester with a phenyl group attached to the acetoacetate backbone .
Molecular Formula : C₁₂H₁₄O₃.
Key Differences :
- Functional Group: Presence of a keto group at the α-position increases acidity (pKa ~10–12) and reactivity in enolate formation.
Trifluoroacetic Acid Ethyl Ester
Structure : Ethyl ester of trifluoroacetic acid (CF₃COOH) .
Molecular Formula : C₄H₅F₃O₂.
Key Differences :
- Electron-Withdrawing Substituents : The -CF₃ group drastically increases electrophilicity, making the ester prone to hydrolysis.
- Stability: Lower thermal stability compared to alkyl-substituted phenoxy esters.
Hydroxyacetic Acid Ethyl Ester
Structure : Ethyl ester of hydroxyacetic acid (HOCH₂COOH) .
Molecular Formula : C₄H₈O₃.
Key Differences :
- Hydroxyl Group : Enhances hydrogen bonding, increasing water solubility.
- Reactivity : Susceptible to oxidation and ester hydrolysis due to the -OH group.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₈O₃ | 234.29 | 2-methyl, 5-isopropyl | Moderate stability, low polarity |
| Ethyl 2-(2-Isopropyl-5-methyl-phenoxy)-propanoate | C₁₅H₂₂O₃ | 250.33 | 2-methyl, 5-isopropyl | Lower polarity, longer chain |
| Ethyl (5-Formyl-2-methoxyphenoxy)acetate | C₁₂H₁₄O₅ | 238.24 | 5-formyl, 2-methoxy | High reactivity, hydrophilic |
| Ethyl 2-Phenylacetoacetate | C₁₂H₁₄O₃ | 206.24 | Phenyl, β-keto | Acidic α-H, enolate formation |
| Trifluoroacetic Acid Ethyl Ester | C₄H₅F₃O₂ | 142.08 | -CF₃ | Highly electrophilic, unstable |
| Hydroxyacetic Acid Ethyl Ester | C₄H₈O₃ | 104.10 | -OH | High solubility, oxidation-prone |
Structural and Functional Implications
- Substituent Effects :
- Electron-Donating Groups (e.g., methyl, isopropyl): Stabilize the aromatic ring and reduce hydrolysis rates.
- Electron-Withdrawing Groups (e.g., formyl, -CF₃): Increase electrophilicity, accelerating reactions like nucleophilic acyl substitution.
- Chain Length: Longer chains (e.g., propanoic vs. acetic) reduce polarity and may enhance lipid solubility, impacting biodistribution in pharmaceutical contexts.
- Applications: Non-reactive esters (e.g., target compound) serve as stable intermediates in organic synthesis. Reactive esters (e.g., β-keto, trifluoro) are used in dynamic combinatorial chemistry or as labile prodrugs.
Research Findings and Gaps
- Synthetic Routes : and detail esterification methods (e.g., diazomethane methylation), applicable to the target compound’s synthesis .
- Toxicity : highlights hazards (e.g., skin irritation) in nitro-substituted analogs, but data on the target compound’s safety is lacking .
- Stability Studies: No direct data on hydrolysis rates; inferred stability based on substituent effects (methyl/isopropyl groups likely confer resistance to hydrolysis).
Biological Activity
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester, often referred to as ethyl 2-(5-isopropyl-2-methylphenoxy)acetate, is a compound of interest due to its diverse biological activities. This article compiles findings from various studies, focusing on its antibacterial, antifungal, and anticancer properties, alongside its synthesis and structure-activity relationship (SAR).
Synthesis
The synthesis of ethyl 2-(5-isopropyl-2-methylphenoxy)acetate typically involves the reaction of 5-isopropyl-2-methylphenol with acetic acid derivatives under basic conditions. Various synthetic routes have been explored, including the use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the ester bond.
Antibacterial Activity
A study by Dahiya et al. synthesized a series of derivatives from 2-(2'-isopropyl-5'-methylphenoxy)acetic acid and evaluated their antibacterial properties. The results indicated that certain compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 64 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2 | Pseudomonas aeruginosa | 64 |
| 6 | Staphylococcus aureus | 32 |
| 15 | Staphylococcus aureus | 16 |
Antifungal Activity
In addition to antibacterial properties, certain derivatives demonstrated antifungal activity against Candida albicans. Compounds such as 13 and 14 were particularly noted for their potency, suggesting potential therapeutic applications in treating fungal infections .
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| 13 | Candida albicans | 32 |
| 14 | Candida albicans | 16 |
Anticancer Activity
The anticancer potential of ethyl 2-(5-isopropyl-2-methylphenoxy)acetate was evaluated in vitro against various cancer cell lines. Research indicated that the compound exhibited moderate cytotoxicity against human gastric adenocarcinoma (AGS) cells, with IC50 values ranging from 23 µM to over 100 µM depending on the structural modifications made to the phenoxy group .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications on the benzene ring significantly influenced biological activity. Electron-withdrawing groups such as nitro or trifluoromethyl at specific positions enhanced antimicrobial efficacy, while electron-donating groups reduced activity .
Case Studies
- Case Study on Antibacterial Efficacy : A detailed investigation into the antibacterial efficacy of synthesized derivatives highlighted that structural variations led to significant differences in MIC values against both gram-positive and gram-negative bacteria. The presence of isopropyl groups was found to enhance lipophilicity, improving membrane penetration and subsequent antibacterial action .
- Antifungal Efficacy : In another study focusing on antifungal properties, compounds derived from ethyl 2-(5-isopropyl-2-methylphenoxy)acetate demonstrated promising results against clinical strains of Candida, indicating potential for development into antifungal agents for clinical use .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves esterification and etherification steps. For example, intermediate phenoxyacetic acid derivatives can be prepared via acid-catalyzed condensation of 5-isopropyl-2-methylphenol with chloroacetic acid, followed by ethyl esterification using ethanol under reflux with a catalytic acid (e.g., sulfuric acid) . Optimization of molar ratios (e.g., phenol-to-chloroacetic acid at 1:1.2) and temperature control (70–80°C) are critical to minimize side reactions like dimerization. Purification via fractional distillation or column chromatography is recommended to achieve >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- NMR : Focus on the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and the aromatic protons (δ 6.8–7.2 ppm for the substituted phenyl ring) .
- Mass Spectrometry : Look for molecular ion peaks at m/z 236 (M⁺) and fragment ions corresponding to the loss of the ethyl group (m/z 191) or isopropyl moiety (m/z 177) .
- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (aryl-O-C linkage) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or GC-MS at intervals (0, 24, 48, 72 hours).
- Kinetic analysis (e.g., Arrhenius plots) can predict shelf-life. For example, hydrolysis of the ester group is accelerated under alkaline conditions (pH > 10), leading to acetic acid derivatives as breakdown products .
Q. What experimental frameworks are suitable for assessing the environmental fate of this compound, including biodegradation and bioaccumulation potential?
- Methodology :
- Biodegradation : Use OECD 301F (manometric respirometry) to measure microbial degradation in activated sludge. Monitor CO₂ evolution and parent compound depletion via LC-MS/MS .
- Bioaccumulation : Conduct octanol-water partition coefficient (log Kow) experiments. Predicted log Kow values >3.5 (using EPI Suite) suggest moderate bioaccumulation risk, warranting in vivo studies in model organisms (e.g., Daphnia magna) .
Q. How can researchers investigate the compound’s interactions with biological targets, such as enzyme inhibition or receptor binding?
- Methodology :
- Enzyme Assays : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with varying substrate concentrations. Calculate IC₅₀ values and perform Lineweaver-Burk analysis to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : Employ software like AutoDock Vina to model interactions with proteins (e.g., cytochrome P450 isoforms). Validate predictions with surface plasmon resonance (SPR) to measure binding affinities .
Data Contradiction & Validation
Q. How should discrepancies in reported physicochemical properties (e.g., solubility, melting point) be resolved?
- Methodology :
- Replicate measurements using standardized protocols (e.g., USP <741> for melting point). Cross-validate solubility data via shake-flask method in triplicate, comparing results with computational predictions (e.g., ACD/Labs) .
- If inconsistencies persist (e.g., melting point ranges >5°C), analyze purity via DSC or X-ray crystallography to rule out polymorphic forms .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 236.3 g/mol | HRMS | |
| log Kow (Predicted) | 3.8 | EPI Suite | |
| Hydrolysis Half-life (pH 7) | 120 hours | HPLC (25°C) | |
| Melting Point | 45–48°C | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
